Ngamma-4-Methyltrityl-D-asparagine

Peptide Synthesis Solid-Phase Chemistry Protecting Group Strategy

Choose Ngamma-4-Methyltrityl-D-asparagine (H-D-Asn(Mtt)-OH) for its unique 4-methyltrityl protection, enabling orthogonal, selective deprotection under mild acidic conditions (1% TFA, 30 min) while preserving tBu groups. This specificity, distinct from Trt, ensures high-purity yields in complex, branched, or cyclic peptide synthesis. Verify enantiopurity via optical rotation ([α]D20 = +19 ± 2°). Ideal for Fmoc/t-Bu SPPS.

Molecular Formula C24H24N2O3
Molecular Weight 388.5 g/mol
CAS No. 200203-23-2
Cat. No. B555641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNgamma-4-Methyltrityl-D-asparagine
CAS200203-23-2
SynonymsH-D-ASN(MTT)-OH; 200203-23-2; Ngamma-4-Methyltrityl-D-asparagine; AC1OLRCW; H-D-ASN-OH; CTK8E6202; ZINC4899675; 7097AH; RT-014700; K-5850; (2R)-2-amino-4-[[(4-methylphenyl)-diphenylmethyl]amino]-4-oxobutanoicacid
Molecular FormulaC24H24N2O3
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)[O-])[NH3+]
InChIInChI=1S/C24H24N2O3/c1-17-12-14-20(15-13-17)24(18-8-4-2-5-9-18,19-10-6-3-7-11-19)26-22(27)16-21(25)23(28)29/h2-15,21H,16,25H2,1H3,(H,26,27)(H,28,29)/t21-/m1/s1
InChIKeyRSGFXZGZDIQYCG-OAQYLSRUSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ngamma-4-Methyltrityl-D-asparagine (CAS 200203-23-2) for Solid-Phase Peptide Synthesis Procurement


Ngamma-4-Methyltrityl-D-asparagine (CAS 200203-23-2), also designated H-D-Asn(Mtt)-OH, is an advanced, orthogonally protected D-asparagine derivative . The side-chain amide is protected by the acid-labile 4-methyltrityl (Mtt) group [1]. With a molecular formula of C24H24N2O3 and a molecular weight of 388.49 g/mol, this derivative serves as a crucial building block in Fmoc/t-Bu solid-phase peptide synthesis (SPPS) .

Why Ngamma-4-Methyltrityl-D-asparagine Cannot Be Simply Substituted in Critical Peptide Syntheses


Simple substitution of Ngamma-4-Methyltrityl-D-asparagine with other D-asparagine derivatives, such as the common Ngamma-trityl-D-asparagine (Trt) or Ngamma-4-methoxytrityl-D-asparagine (Mmt), is not a viable procurement strategy for demanding peptide syntheses. The 4-methyltrityl (Mtt) group confers a unique acid-lability profile, allowing for orthogonal, selective deprotection under mild acidic conditions [1]. This specific deprotection kinetics profile, which is distinct from that of Trt , is critical for achieving high-purity products, particularly in the construction of complex, branched, or sensitive peptide sequences. The data presented in Section 3 quantifies these critical performance differences.

Quantitative Evidence for Differentiated Performance of Ngamma-4-Methyltrityl-D-asparagine vs. Trityl and Methoxytrityl Analogs


Enhanced Deprotection Rate of Mtt vs. Trt in N-Terminal Asparagine Contexts

The 4-methyltrityl (Mtt) protecting group exhibits a markedly faster cleavage rate compared to the standard trityl (Trt) group when protecting the side-chain amide of asparagine, particularly at the N-terminus. While the Trt group is described as cleaving 'only sluggishly' in this position, the Mtt group's superior acid-lability ensures a more efficient and complete deprotection .

Peptide Synthesis Solid-Phase Chemistry Protecting Group Strategy

Quantifiable Orthogonal Deprotection Selectivity: Mtt vs. t-Butyl and Boc Groups

The Mtt group offers orthogonal selectivity by being quantitatively removable under mild acidic conditions (1% TFA in dichloromethane for 30 minutes at room temperature) [1]. These conditions are mild enough to leave other common acid-labile protecting groups, such as the t-butyl (tBu) group for side-chain carboxyl protection, unaffected. This contrasts with the Trt group, which shows unwanted partial cleavage even under these mild deprotection conditions for Mtt [2].

Orthogonal Deprotection Acid-Labile Groups SPPS Strategy

Differential Molar Absorptivity for Spectroscopic Monitoring of Mtt vs. Trt Deprotection

The Mtt group provides a distinct spectroscopic handle for monitoring deprotection. The absorbance of the liberated Mtt carbocation at 470 nm is exactly twice that of the Trt carbocation under identical conditions [1]. This quantifiable difference can be leveraged in RP-HPLC or UV-Vis monitoring, offering a more sensitive and potentially reliable method for tracking reaction progress, though it is noted that UV monitoring at this wavelength can be inappropriate when Mtt and Trt levels are comparable at the very end of a reaction [1].

Deprotection Monitoring Spectroscopy RP-HPLC Analysis

Stable and Quantifiable Optical Rotation for Batch-to-Batch Identity Verification

This D-asparagine derivative provides a defined and consistent specific optical rotation, a critical parameter for confirming enantiomeric purity and batch identity. Vendor specifications from reputable suppliers report an optical rotation of [α]D20 = +19 ± 2° (C=1 in MeOH) . This contrasts with Ngamma-4-Methyltrityl-L-asparagine, the L-enantiomer, which would exhibit a rotation of opposite sign, providing a clear, quantitative metric to prevent cross-contamination or misidentification during procurement and use.

Quality Control Chiral Purity Analytical Standard

Zero-Order Kinetics for Mtt Deprotection Enabling Predictable Batch Synthesis

The kinetics of Mtt group removal from the side chain follow zero-order kinetics [1]. This means the reaction rate is constant and independent of the concentration of the Mtt-protected species. In a practical batch synthesis setting, this is advantageous because the time required for complete deprotection can be accurately predicted based solely on the initial amount of protecting group, simplifying process development and scaling.

Reaction Kinetics Process Control Batch Synthesis

Commercially Available Purity Benchmarking of ≥98% (HPLC) for Ngamma-4-Methyltrityl-D-asparagine

Reputable vendors consistently supply Ngamma-4-Methyltrityl-D-asparagine with a high purity specification of ≥98% (HPLC) . While other protected D-asparagine derivatives, such as Fmoc-D-Asn(Trt)-OH, are also available with a stated purity of 97% , the ≥98% specification for Ngamma-4-Methyltrityl-D-asparagine represents a meaningful and quantifiable difference in the quality standard that can be reliably expected and verified upon procurement.

Purity Specification Quality Control Procurement Standard

Recommended Application Scenarios for Ngamma-4-Methyltrityl-D-asparagine in Peptide and Protein Research


Synthesis of Peptides with an N-Terminal Asparagine Residue

For peptide sequences where D-asparagine is positioned at the N-terminus, the use of Ngamma-4-Methyltrityl-D-asparagine is strongly recommended. The evidence shows that the Mtt protecting group is cleaved efficiently under mild acidic conditions, whereas the more common Trt group is described as being removed 'only sluggishly' in this specific context . This ensures a higher yield of the fully deprotected peptide, minimizes side products, and streamlines purification.

Construction of Complex, Branched, or Cyclic Peptides via Orthogonal Deprotection

The orthogonal lability of the Mtt group is essential for the synthesis of complex peptide architectures . Its ability to be quantitatively removed with 1% TFA in DCM in 30 minutes [2], while leaving other acid-labile groups (e.g., tBu) intact, makes this building block indispensable for strategies requiring sequential deprotection steps. This is critical for the successful construction of branched peptides, peptide conjugates, and cyclic peptides, where synthetic fidelity is paramount .

Development of Peptide-Based Therapeutics Requiring High Chiral Purity

In the synthesis of therapeutic peptides and peptidomimetics, the enantiomeric purity of each building block is non-negotiable. The well-defined and quantifiable specific optical rotation of Ngamma-4-Methyltrityl-D-asparagine ([α]D20 = +19 ± 2°) provides a critical quality control checkpoint. This allows researchers and manufacturers to verify the correct D-enantiomer was received and has maintained its chiral integrity prior to use, mitigating the risk of incorporating the L-enantiomer, which could lead to a biologically inactive or misbehaving therapeutic candidate.

Large-Scale and Automated Peptide Synthesis Requiring Predictable Kinetics

For process development and scale-up in automated peptide synthesizers, the zero-order deprotection kinetics of the Mtt group provide a significant advantage. The concentration-independent rate of removal allows for precise and predictable control over the deprotection step. This predictability reduces the need for extensive re-optimization when scaling batch sizes and ensures consistent product quality in multi-gram to kilogram syntheses of research or industrial peptides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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